Elacestrant dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

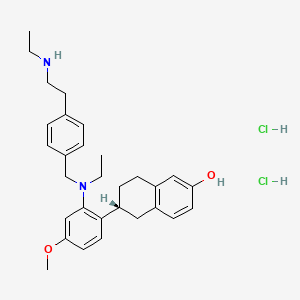

Elacestrant, also known as RAD-1901, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It is specifically an antagonist of the estrogen receptor alpha (ERα) and is also a selective estrogen receptor degrader (SERD), in that it induces degradation of the ERα . It is indicated for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1 - mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy .

Molecular Structure Analysis

Elacestrant has a molecular formula of C30H38N2O2 . It is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt .

Chemical Reactions Analysis

Elacestrant is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2A6 and CYP2C9 . It can interact with strong CYP3A4 inhibitors and inducers, such as itraconazole and rifampin, respectively .

Physical And Chemical Properties Analysis

Elacestrant is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt . Its molecular weight is 531.5568 .

Aplicaciones Científicas De Investigación

Elacestrant has demonstrated efficacy in heavily pretreated women with ER+, HER2− metastatic breast cancer, including those with estrogen receptor gene alpha (ESR1) mutation. It has an acceptable safety profile and has shown single-agent activity with confirmed partial responses in heavily pretreated patients (Bardia et al., 2021).

In preclinical models, elacestrant has inhibited ER-mediated signaling and growth of ER+ breast cancer cell lines both in vitro and in vivo, showing significant antitumor activity. It also exhibits potential for use in combination therapy for both early- and late-stage ER+ disease (Bihani et al., 2017).

A Phase III trial demonstrated that elacestrant significantly improved progression-free survival (PFS) versus standard-of-care (SOC) endocrine monotherapy in patients with ER-positive/HER2-negative advanced breast cancer. It also exhibited manageable safety in patients with ESR1 mutations (Bidard et al., 2022).

Pharmacokinetic and pharmacodynamic studies indicate that elacestrant is well-tolerated, has good bioavailability when administered orally, and can engage the ER with some ability to cross the blood-brain barrier (Conlan et al., 2020).

Elacestrant has shown efficacy in preoperative treatment, suppressing tumor proliferation in postmenopausal women with ER+/HER2-negative early breast cancer, with a manageable safety profile (Vidal et al., 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Elacestrant is the first orally bioavailable SERD approved by the FDA for use in patients with metastatic breast cancer . Current clinical trials are ongoing evaluating it in the adjuvant setting in patients with early stage ER-positive breast cancers . It has shown promise in preclinical models of ER+ breast cancer .

Propiedades

IUPAC Name |

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHYCAZOCBCRQ-FBHGDYMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elacestrant dihydrochloride | |

CAS RN |

1349723-93-8 |

Source

|

| Record name | Elacestrant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELACESTRANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

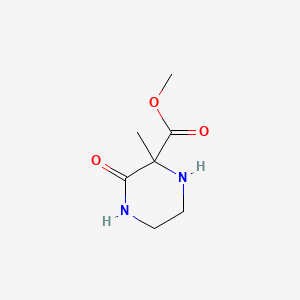

![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)

![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)

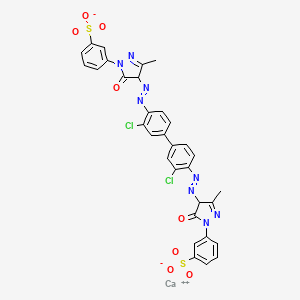

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)